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molecular formula C13H27NO4 B3250341 tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate CAS No. 202653-35-8

tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate

Cat. No. B3250341
M. Wt: 261.36 g/mol
InChI Key: NKCVXXGKPRBNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound IX-1, 2,2-diethoxyethanamine (5.82 ml, (40 mmol) was reacted with tert-butyl 3-bromopropionate (3.34 ml, 20 mmol) and the obtained residue was purified by Büch silica gel column chromatography (eluent: chloroform only) to obtain the title compound (1.33 g, 25%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.34 mL
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].Br[CH2:11][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH:6][CH2:11][CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN)OCC
Step Two
Name
Quantity
3.34 mL
Type
reactant
Smiles
BrCCC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by Büch silica gel column chromatography (eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNCCC(=O)OC(C)(C)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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